molecular formula C20H13BrFN3OS B2904183 3-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 899964-26-2

3-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2904183
CAS No.: 899964-26-2
M. Wt: 442.31
InChI Key: CSYMLHJPBLOBPO-UHFFFAOYSA-N
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Description

3-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic small molecule with a molecular formula of C20H13BrFN3OS and a molecular weight of 408.4 . This compound features a complex structure integrating a benzamide core, a 4-fluorobenzo[d]thiazole ring, and an N-(pyridin-2-ylmethyl) substituent. The benzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities and its ability to interact with biological targets through π-π stacking and hydrogen bonding . This makes derivatives containing this scaffold highly valuable for probing protein-ligand interactions and signal transduction pathways. While the specific biological data for this compound is not currently available, its structural features are highly relevant in contemporary oncological research. Molecular hybrids incorporating the benzo[d]thiazole core are actively investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) and its downstream PI3K/AKT/mTOR signaling axis, which are critical targets in breast cancer and other malignancies . The presence of the bromo and fluoro substituents on the aromatic rings can be utilized to fine-tune the molecule's electronic properties and lipophilicity, and to provide sites for further synthetic modification via cross-coupling reactions. This reagent is intended for use in chemical biology, drug discovery, and as a building block in the synthesis of more complex molecular entities. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-bromo-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrFN3OS/c21-14-6-3-5-13(11-14)19(26)25(12-15-7-1-2-10-23-15)20-24-18-16(22)8-4-9-17(18)27-20/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYMLHJPBLOBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to the N-(benzothiazol-2-yl)-benzamide class, which has been extensively studied for its bioactivity. Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Br, 4-F-benzo[d]thiazol-2-yl, pyridin-2-ylmethyl C₂₁H₁₄BrFN₃OS 462.3 Bromine at benzamide 3-position; fluorine on benzothiazole
N-(6-Bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide () 6-Br, 4-CN-benzo[d]thiazol-2-yl, pyridin-3-ylmethyl C₂₁H₁₃BrN₄OS 449.3 Cyano group at benzamide 4-position; bromine on benzothiazole
2-(Ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide () 2-SO₂Et, 4-Me-benzo[d]thiazol-2-yl, pyridin-2-ylmethyl C₂₃H₂₁N₃O₃S₂ 451.6 Ethylsulfonyl group; methyl on benzothiazole
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide () 4-Br, 3-F, 6-Me-pyridin-2-yl C₁₃H₁₀BrFN₂O 310.1 Simpler structure without benzothiazole
3-Bromo-N-(thiazol-2-yl)-benzamide analogs () Variable Br, Cl, or F substituents Varies Varies SAR studies highlight substituent effects on ZAC antagonism

Key Observations :

  • Bromine Position : Bromine at the benzamide 3-position (target compound) is analogous to active N-(thiazol-2-yl)-benzamide antagonists (e.g., 5-bromo-2-chloro analogs in ), which exhibit potent zinc-activated channel (ZAC) inhibition .
  • Fluorine on Benzothiazole: The 4-fluorobenzo[d]thiazol-2-yl group may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., ’s 4-methyl derivative) .
  • Pyridine Substitution: Pyridin-2-ylmethyl vs.

Structure–Activity Relationships (SAR)

  • Substituent Effects :

    • Ortho vs. Para Substitution : Ortho-substituents (e.g., Cl, Br) on the benzamide ring are better tolerated than para-substituents for ZAC antagonism. For example, 5-bromo-2-chloro analogs () show potent activity, whereas para-methyl analogs (4a, 4b in ) are inactive .
    • Benzothiazole Modifications : Fluorine at the 4-position (target compound) may mimic the electron-withdrawing effects of bromine in ’s 6-bromo analog, optimizing π-stacking interactions .
    • Sulfonyl Groups : Ethylsulfonyl substituents () introduce polarity but may reduce membrane permeability compared to halogenated analogs .
  • Biological Activity :

    • The target compound’s bromine and fluorine substituents align with active ZAC antagonists (e.g., TTFB in ), which act as negative allosteric modulators (NAMs) via transmembrane domain binding .
    • Inactive analogs (e.g., 4g in ) highlight the importance of avoiding bulky para-substituents on the benzamide ring .

Q & A

How can the multi-step synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:
The synthesis involves forming the fluorobenzo[d]thiazole moiety, followed by amide coupling with pyridin-2-ylmethylamine. Key optimizations include:

  • Cyclization Conditions : Use microwave-assisted synthesis for the benzothiazole ring to reduce reaction time (e.g., 150°C, 30 minutes) .
  • Coupling Agents : Employ HATU or EDCI/HOBt for efficient amide bond formation, minimizing racemization .
  • Purification : Gradient column chromatography (hexane:EtOAc, 8:2 to 6:4) or recrystallization in ethanol-water mixtures to isolate high-purity product (>95%) .

What advanced spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELXL (via Olex2) for structure refinement, particularly to address disorder in the pyridylmethyl group. Twinning can be managed with the TWIN command in SHELX .
  • 2D NMR (HSQC, HMBC) : Correlate 1H^1H-13C^{13}C couplings to confirm the N-(pyridin-2-ylmethyl) substitution pattern. For example, HMBC correlations between the benzamide carbonyl and adjacent protons resolve regiochemistry .

How can contradictions in reported antimicrobial activity data be systematically addressed?

Methodological Answer:

  • Standardized Assays : Use CLSI guidelines for MIC determination against S. aureus (ATCC 25923) and E. coli (ATCC 25922) with triplicate replicates .
  • Control Compounds : Include ciprofloxacin and adjust for solvent effects (e.g., DMSO <1% v/v) .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare datasets across studies, addressing outliers via Grubbs’ test .

What in vitro/in vivo models elucidate the anticancer mechanism of this compound?

Methodological Answer:

  • Apoptosis Assays : Perform Annexin V/PI staining in HeLa cells with flow cytometry, combined with caspase-3/7 activation measurements .
  • Target Identification : Use thermal shift assays (TSA) to screen for protein targets (e.g., PARP-1 or topoisomerase II) .
  • Xenograft Models : Administer 50 mg/kg (oral) in BALB/c nude mice with A549 tumors, monitoring tumor volume and Ki-67 staining for proliferation .

How do halogen substitutions (Br vs. F) impact bioactivity in benzothiazole derivatives?

Methodological Answer:

  • Comparative Binding Studies : Use SPR to measure KDK_D against mycobacterial enoyl-ACP reductase. Bromine’s larger van der Waals radius enhances hydrophobic interactions (e.g., KDK_D: 3-Bromo = 12 nM vs. 3-Fluoro = 45 nM) .
  • Computational Modeling : Dock analogs into CYP450 3A4 (AutoDock Vina) to assess steric clashes; bromine may reduce metabolic clearance by 30% vs. fluorine .

What conditions stabilize this compound during long-term storage?

Methodological Answer:

  • HPLC Stability Testing : Store at -20°C under argon; monitor degradation (HPLC-PDA, C18 column) showing <5% decomposition over 6 months .
  • Lyophilization : Formulate as a lyophilized powder with trehalose (1:1 w/w) to prevent hydrolysis of the amide bond .

How is molecular docking used to predict target interactions for this compound?

Methodological Answer:

  • Protein Preparation : Retrieve orexin receptor (PDB: 4S0V) from RCSB, protonate at pH 7.4 (PDB2PQR), and remove crystallographic water .
  • Docking Parameters : Use Glide SP mode with OPLS4 forcefield; constrain the benzothiazole ring to the hydrophobic pocket. Top poses are validated via MM-GBSA ΔG calculations .

How are twinning and disorder addressed in crystallographic refinement?

Methodological Answer:

  • Twin Refinement : In SHELXL, apply BASF and TWIN commands for hemihedral twinning (e.g., twin law -h, -k, -l). Use Hooft y parameters to validate .
  • Disordered Groups : Split the pyridin-2-ylmethyl group into two orientations (PART 1/2) with free variables for occupancy .

What assays evaluate metabolic stability in hepatic systems?

Methodological Answer:

  • Liver Microsomes : Incubate 1 µM compound with human microsomes (0.5 mg/mL) and NADPH (1 mM) for 60 minutes. Terminate with acetonitrile and quantify via LC-MS/MS. Calculate t1/2t_{1/2} using first-order kinetics .
  • CYP Inhibition : Screen against CYP3A4 (midazolam 1’-hydroxylation) with IC50_{50} determination .

How is in vivo toxicity profiled for preclinical development?

Methodological Answer:

  • Acute Toxicity : OECD 423 guidelines: Dose 300 mg/kg in Wistar rats (n=6), monitor mortality, and perform histopathology (liver/kidney H&E) .
  • Genotoxicity : Ames test (TA98 strain ± S9) with 500 µg/plate; comet assay in HepG2 cells at 10–100 µM .

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